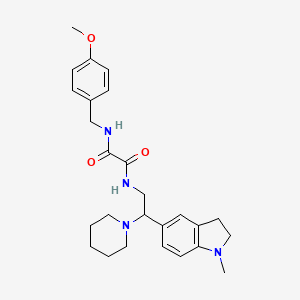

![molecular formula C10H10ClN3O2 B3003211 5-氯-1,3,6-三甲基-1H-吡唑并[3,4-b]吡啶-4-羧酸 CAS No. 937600-63-0](/img/structure/B3003211.png)

5-氯-1,3,6-三甲基-1H-吡唑并[3,4-b]吡啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

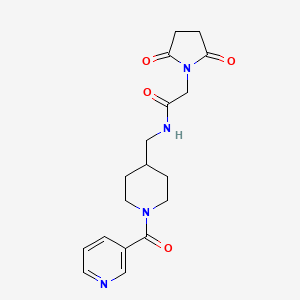

The compound 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in pharmaceutical chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyrazolopyridine derivatives, which can provide insights into the chemical behavior and properties of the compound of interest.

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives typically involves the functionalization of precursor molecules. In the first paper, the authors describe the conversion of 1H-pyrazole-3-carboxylic acid into a carboxamide derivative through the reaction with 2,3-diaminopyridine, yielding a good product yield of 69% . This suggests that similar methods could potentially be applied to synthesize the compound by substituting the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is characterized by the presence of a pyrazole ring fused to a pyridine ring. The papers provided do not directly analyze the molecular structure of 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, but they do offer spectroscopic data on related compounds . Such data are crucial for confirming the identity and purity of synthesized compounds and can be used to infer the structure of closely related molecules.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving pyrazolopyridine derivatives. For instance, the Vilsmeier–Haack reaction is used to synthesize 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes from dihydropyrazolopyridine precursors . This reaction involves the formation of a reactive chloroiminium species that facilitates the introduction of an aldehyde group. The resulting carbaldehydes can then undergo further reactions to produce chalcones and dipyrazolopyridines . These reactions highlight the reactivity of the pyrazole and pyridine rings and suggest that the compound of interest may also participate in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. The presence of substituents such as chlorine and methyl groups can affect the compound's solubility, melting point, and reactivity. While the papers do not provide specific data on the physical and chemical properties of 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, they do provide a foundation for understanding how such properties might be inferred from related compounds . For example, the introduction of electron-withdrawing groups like chlorine can increase acidity and potentially affect the compound's stability and reactivity.

科学研究应用

合成和抗病毒活性

研究表明,5-氯-1,3,6-三甲基-1H-吡唑并[3,4-b]吡啶-4-羧酸的衍生物可以有效合成,并且其中一些化合物表现出抗病毒活性。值得注意的是,一些衍生物已显示出对单纯疱疹病毒 1 型、马亚罗病毒和水泡性口炎病毒的有效性,而对 Vero 细胞没有毒性 (Bernardino 等,2007).

新型杂环支架的开发

一项研究开发了合成 6-氨基和 6-氧代咪唑并[4,5-b]吡唑并[3,4-e]吡啶的方法,它们被认为是有前途的生物活性支架 (Yakovenko 和 Vovk,2021).

抗菌性能

对衍生自 5-氨基-3-甲基-1-苯基-1H-吡唑的 6-芳基-3-甲基-1-苯基-1H-吡唑并[3,4-b]吡啶-4-羧酸的研究表明,其中一些化合物表现出良好的抗菌性能 (Maqbool 等,2014).

N 稠合杂环合成

一项研究展示了一种通过吡唑-5-胺衍生物和活化羰基的缩合来合成新型吡唑并[3,4-b]吡啶产物的高效方法。该方法有利于制备新的 N 稠合杂环产物 (Ghaedi 等,2015).

多取代衍生物的合成

研究集中在合成多取代的吡唑并[3,4-b]吡啶-3-碳酰肼和吡唑并[3,4-d]哒嗪衍生物,这是通过涉及 5-氯 4-甲酰吡唑羧酸盐与磺酰胺衍生物的反应实现的 (Bhavsar 等,2014).

理论和实验研究

还对相关化合物的结构和振动光谱进行了研究,提供了对其互变异构形式和分子内氢键特征的见解 (Bahgat、Jasem 和 El-Emary,2009).

作用机制

Target of Action

Similar compounds have been found to interact with tropomyosin receptor kinases (trks), which are members of the receptor tyrosine kinase (rtk) family . These receptors play a crucial role in cell proliferation, differentiation, and survival .

Mode of Action

It is known that trks, when activated, trigger downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt . These pathways are associated with cell proliferation, differentiation, and survival .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its interaction with TRKs. Activation of these receptors can trigger several downstream pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways play a crucial role in various cellular processes, including cell growth, differentiation, and survival .

Result of Action

Similar compounds have shown promising anti-tuberculosis activity , and high anti-cancer activity against both HepG2 and HCT-116 .

属性

IUPAC Name |

5-chloro-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c1-4-6-7(10(15)16)8(11)5(2)12-9(6)14(3)13-4/h1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSGGDHCEZEKFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=NN(C2=N1)C)C)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one dihydrochloride](/img/structure/B3003128.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B3003132.png)

![3-methyl-5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3003134.png)

![Ethyl 4-[(methoxycarbonyl)amino]benzoate](/img/structure/B3003141.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3003142.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3003144.png)

![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003145.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-5-nitrofuran-2-carboxamide](/img/structure/B3003146.png)

![6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3003148.png)